molecular formula C9H12FN3O3 B12809049 2'F-dd-L-araC CAS No. 177365-14-9

2'F-dd-L-araC

Cat. No.: B12809049
CAS No.: 177365-14-9
M. Wt: 229.21 g/mol
InChI Key: HNSUDSIHCJEYQG-HAFWLYHUSA-N
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Description

2’-Fluoro-2’,3’-dideoxy-L-arabinocytidine (2’F-dd-L-araC) is a synthetic nucleoside analog. It is structurally similar to cytidine but has modifications that make it a valuable tool in various scientific research fields. The incorporation of a fluorine atom at the 2’ position and the removal of the 3’ hydroxyl group are key features that distinguish it from natural nucleosides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’F-dd-L-araC typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a suitable arabinose derivative, followed by the introduction of the cytidine base. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of 2’F-dd-L-araC may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and advanced purification techniques to meet the high demand for this compound in research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2’F-dd-L-araC undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: The fluorine atom can be substituted with other functional groups to create new analogs with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated cytidine derivatives, while substitution reactions can produce a wide range of analogs with potential biological activity.

Scientific Research Applications

2’F-dd-L-araC has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of novel nucleoside analogs.

    Biology: The compound is employed in studies of nucleic acid interactions and enzyme mechanisms.

    Medicine: 2’F-dd-L-araC is investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with DNA synthesis.

    Industry: It is used in the development of new pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of 2’F-dd-L-araC involves its incorporation into DNA during replication. The presence of the fluorine atom and the absence of the 3’ hydroxyl group prevent proper DNA elongation, leading to chain termination. This mechanism is particularly effective against rapidly dividing cells, making it a potential candidate for cancer therapy. The compound targets DNA polymerases and other enzymes involved in DNA synthesis, disrupting the replication process.

Comparison with Similar Compounds

Similar Compounds

    2’-Fluoro-2’,3’-dideoxycytidine (2’F-ddC): Similar structure but lacks the L-arabino configuration.

    2’-Fluoroarabinonucleic acid (2’F-araC): Contains the arabino configuration but retains the 3’ hydroxyl group.

    2’,3’-Dideoxycytidine (ddC): Lacks both the fluorine atom and the arabino configuration.

Uniqueness

2’F-dd-L-araC is unique due to its specific structural modifications, which confer distinct biological properties. The combination of the fluorine atom and the L-arabino configuration enhances its stability and efficacy in biological systems, making it a valuable tool in research and potential therapeutic applications.

Properties

CAS No.

177365-14-9

Molecular Formula

C9H12FN3O3

Molecular Weight

229.21 g/mol

IUPAC Name

4-amino-1-[(2S,4S,5S)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H12FN3O3/c10-5-3-8(16-6(5)4-14)13-2-1-7(11)12-9(13)15/h1-2,5-6,8,14H,3-4H2,(H2,11,12,15)/t5-,6-,8-/m0/s1

InChI Key

HNSUDSIHCJEYQG-HAFWLYHUSA-N

Isomeric SMILES

C1[C@@H]([C@@H](O[C@@H]1N2C=CC(=NC2=O)N)CO)F

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)CO)F

Origin of Product

United States

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